

A Technical Guide to the Organoleptic Properties of 2-Hexyl-2-decenal

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Compound of Interest

Compound Name: 2-Hexyl-2-decenal

Cat. No.: B12085729

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyl-2-decenal, a long-chain unsaturated aldehyde, is a significant contributor to the flavor and fragrance profiles of various products. This technical guide provides a comprehensive overview of its organoleptic properties, drawing from available scientific literature and industry data. While specific quantitative sensory thresholds for **2-Hexyl-2-decenal** are not extensively documented in public literature, this guide establishes its sensory profile through qualitative descriptors and contextualizes its likely properties based on data from structurally related aldehydes. Furthermore, it details the standardized experimental methodologies required for a thorough sensory evaluation and explores the potential chemosensory signaling pathways involved in its perception. This document serves as a foundational resource for researchers and professionals engaged in the study and application of flavor and aroma compounds.

Introduction

2-Hexyl-2-decenal (CAS No. 13893-39-5) is a C16 alpha,beta-unsaturated aldehyde recognized for its distinct sensory characteristics. As a flavoring agent, it is designated with FEMA number 4786, indicating its status as Generally Recognized as Safe (GRAS) for use in food products. Its chemical structure, featuring a long alkyl chain and a reactive aldehyde group, is pivotal to its characteristic aroma and taste, as well as its interaction with sensory receptors. Understanding the detailed organoleptic properties of this molecule is crucial for its

effective application in food, fragrance, and potentially, for assessing its off-target effects in drug development.

Organoleptic Profile

The consensus in the flavor and fragrance industry is that **2-Hexyl-2-decenal** possesses a characteristic fatty and waxy odor profile.^{[1][2][3][4][5][6]} This description is consistently reported across various technical data sheets. The taste profile, while less specifically described, is likely to align with its odor profile, contributing fatty and waxy notes to food systems.

Quantitative Sensory Data

Specific odor and taste threshold data for **2-Hexyl-2-decenal** are not readily available in the public domain. However, to provide a quantitative context, the following table includes data for structurally related unsaturated aldehydes. It is generally observed that for some aliphatic aldehydes, the odor threshold tends to decrease with increasing chain length.

Compound	CAS Number	Molecular Formula	Odor Threshold in Water (µg/L)	Odor Threshold in Air (ng/L)	Odor Descriptors
(E)-2-Decenal	3913-81-3	C ₁₀ H ₁₈ O	0.3 - 0.4	Not Available	Fatty, Orange, Rose, Aldehydic, Floral, Green
Non-8-enal	65405-70-1	C ₉ H ₁₆ O	0.24	0.039	Green, Grassy, Melon, Cucumber-like
Dodec-11-enal	134433-33-9	C ₁₂ H ₂₂ O	Not Available	Not Available	Pleasant, Green, Soapy, Coriander leaf-like
2-Hexyl-2-decenal	13893-39-5	C ₁₆ H ₃₀ O	Data Not Available	Data Not Available	Fatty, Waxy

Data for (E)-2-Decenal, Non-8-enal, and Dodec-11-enal are provided for comparative purposes.[\[7\]](#)[\[8\]](#)

Recommended Usage Levels in Food

As a FEMA GRAS substance, **2-Hexyl-2-decenal** is approved for use in various food categories at specific concentrations.

Food Category	Average Usual ppm	Average Maximum ppm
Baked Goods	0.1	1.0
Beverages (non-alcoholic)	1.0	5.0
Beverages (alcoholic)	1.0	5.0
Breakfast Cereal	0.1	1.0
Cheese	0.1	1.0
Chewing Gum	1.0	5.0
Condiments / Relishes	0.1	1.0

Source: The Good Scents Company Information Bureau.[2]

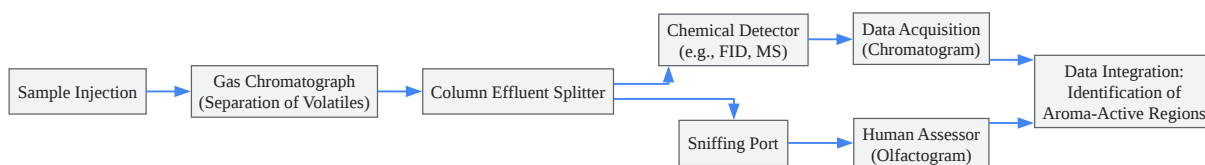
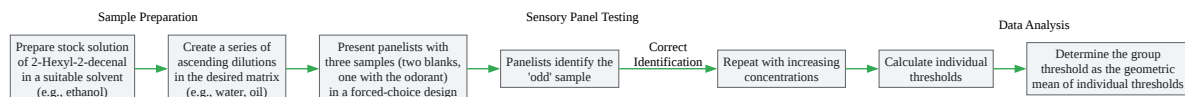
Experimental Protocols

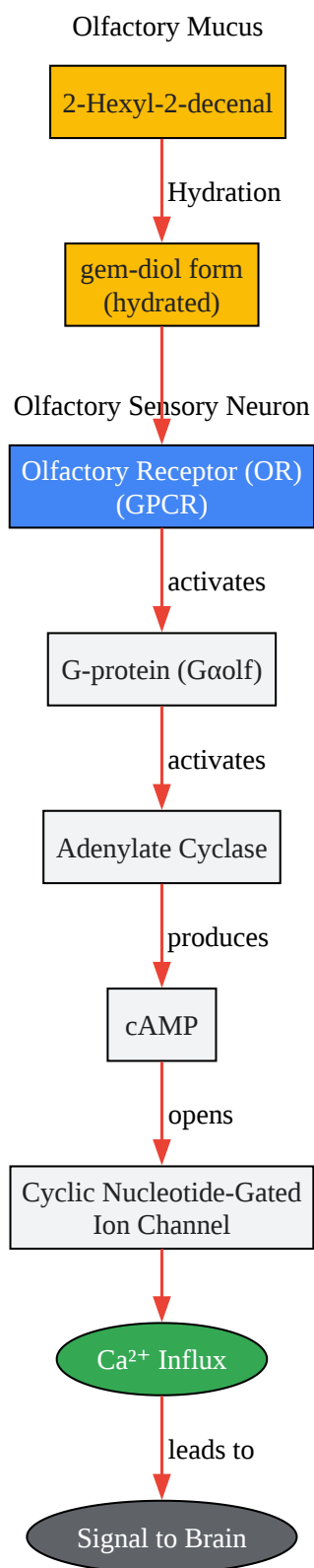
To fully characterize the organoleptic properties of **2-Hexyl-2-decenal**, a suite of standardized sensory and analytical experiments would be employed.

Sensory Evaluation

A standard methodology for determining detection and recognition thresholds is the ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Workflow for Threshold Determination





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